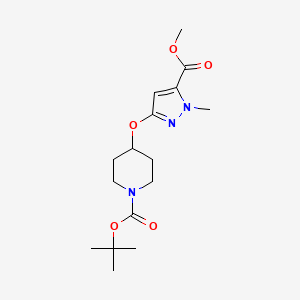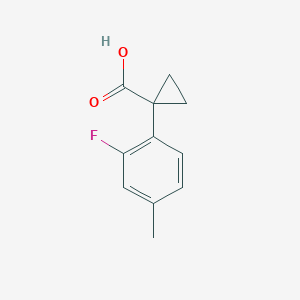![molecular formula C25H19BrN2O2S B2451705 4-(BENZYLSULFANYL)-7-BROMO-9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE CAS No. 872208-76-9](/img/structure/B2451705.png)
4-(BENZYLSULFANYL)-7-BROMO-9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(BENZYLSULFANYL)-7-BROMO-9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE is a complex heterocyclic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromeno[2,3-d]pyrimidine core with various substituents such as benzylthio, bromo, methoxy, and phenyl groups, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s known that pyrimidine derivatives can exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . These inhibitors can interact with key residues of the protein kinases through a number of covalent and noncovalent interactions .
Biochemical Pathways
Protein kinases, which are potential targets of pyrimidine derivatives, play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
The pharmacokinetics of similar pyrimidine derivatives have been studied . These studies typically involve evaluating the compound’s absorption, distribution, metabolism, and excretion, which collectively influence the bioavailability of the compound.
Result of Action
Similar pyrimidine derivatives have shown superior cytotoxic activities against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFANYL)-7-BROMO-9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromeno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials such as 2-aminopyrimidine and chromone derivatives under acidic or basic conditions.
Introduction of Substituents: The benzylthio, bromo, methoxy, and phenyl groups are introduced through various substitution reactions. For example, the benzylthio group can be introduced via nucleophilic substitution using benzylthiol, while the bromo group can be added through bromination reactions using bromine or N-bromosuccinimide (NBS).
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLSULFANYL)-7-BROMO-9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace existing substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles such as benzylthiol, bromine, and N-bromosuccinimide (NBS) under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols or amines.
Scientific Research Applications
4-(BENZYLSULFANYL)-7-BROMO-9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
4-(BENZYLSULFANYL)-7-BROMO-9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE can be compared with other similar compounds, such as:
4-(benzylthio)-7H-pyrrolo[2,3-d]pyrimidine: This compound has a similar core structure but lacks the bromo and methoxy substituents, which may result in different biological activities.
4-methoxy-7H-pyrrolo[2,3-d]pyrimidine: This compound has a methoxy group but lacks the benzylthio and bromo substituents, which may affect its chemical properties and reactivity.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a pyrido[2,3-d]pyrimidine core and may have different substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
4-benzylsulfanyl-7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O2S/c1-29-21-14-19(26)12-18-13-20-24(30-22(18)21)27-23(17-10-6-3-7-11-17)28-25(20)31-15-16-8-4-2-5-9-16/h2-12,14H,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHMQFZOPNOPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2451623.png)

![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2451626.png)
![4-cyano-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2451627.png)
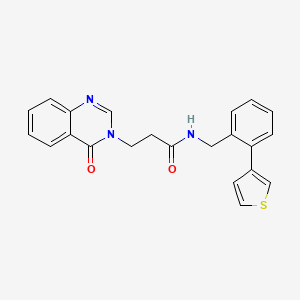
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2451631.png)
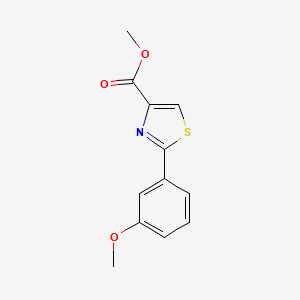
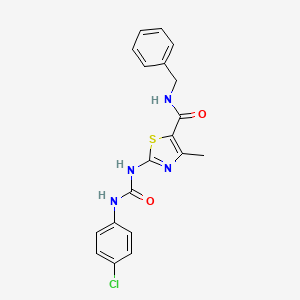
![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2451638.png)
![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2451640.png)
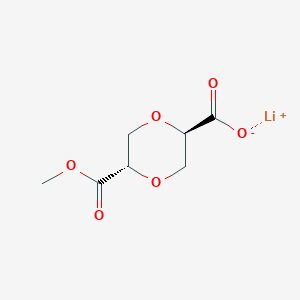
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine](/img/structure/B2451643.png)
